molecular formula C6H8N2OS B1282491 2-Amino-5-methylthiophene-3-carboxamide CAS No. 51486-03-4

2-Amino-5-methylthiophene-3-carboxamide

Cat. No. B1282491
CAS RN: 51486-03-4
M. Wt: 156.21 g/mol
InChI Key: DVGHAYAFIHAXOR-UHFFFAOYSA-N
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Description

2-Amino-5-methylthiophene-3-carboxamide is a chemical compound that serves as a key intermediate in the synthesis of various thienopyrimidine derivatives. These derivatives have been found to possess significant medicinal and biological activities, including the inhibition of VEGF receptor-2 kinase, which plays a crucial role in tumor angiogenesis . Additionally, they have been investigated as selective and potent ligands for the 5-HT3 receptor, with potential therapeutic applications in treating psychosis, memory impairment, and drug abuse .

Synthesis Analysis

The synthesis of thienopyrimidine derivatives using 2-amino-5-methylthiophene-3-carboxamide involves a facile method that starts with the condensation reaction of 3-aminothiophene-2-carboxamide with aniline derivatives . This method overcomes the inefficiencies of previous methods, which had low yields and required high temperatures and longer reaction times. The new approach allows for the preparation of 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives in high yield and with a simpler process .

Molecular Structure Analysis

The molecular structure of 2-amino-5-methylthiophene-3-carboxamide and its derivatives can be confirmed through various spectroscopic techniques, such as 1H NMR spectral data and elemental analysis . The 1H NMR spectra typically contain distinct signals for the amino group, the methyl group at position 5 of the thienopyrimidine system, and the carboxamide NH group, with the position varying depending on the structure of the substituent on the amide aromatic cycle .

Chemical Reactions Analysis

The chemical reactivity of 2-amino-5-methylthiophene-3-carboxamide derivatives is influenced by the substituents on the aromatic aldehydes used in their synthesis. The presence of these substituents affects the completeness of the condensation reaction, which is a critical step in the synthesis of azomethine derivatives with potential pharmacological properties . The spectral characteristics of these derivatives confirm their structure, and high-performance liquid chromatography (HPLC) analysis can be used to determine their purity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-5-methylthiophene-3-carboxamide derivatives are crucial for their biological activity and pharmaceutical applications. For instance, the antimicrobial activity of these compounds has been screened, revealing that they exhibit more activity than reference drugs against certain strains of bacteria and fungi . The most active compound within this series was found to moderately inhibit the growth of all test strains of microorganisms and showed higher activity than reference drugs against Bacillus subtilis and Candida albicans .

Scientific Research Applications

Synthesis and Biological Potential

  • Radiosensitizers and Bioreductively Activated Cytotoxins : A study explored the potential of nitrothiophene-5-carboxamides, structurally related to 2-amino-5-methylthiophene-3-carboxamide, as radiosensitizers and bioreductively activated cytotoxins. These compounds showed promise in vitro and in vivo for radiosensitization of hypoxic mammalian cells and tumors in mice, albeit with limitations due to systemic toxicity (Threadgill et al., 1991).

  • Azomethine Derivatives for Cytostatic Effect : Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, a compound similar to 2-amino-5-methylthiophene-3-carboxamide, were studied for their cytostatic, antitubercular, and anti-inflammatory activities. The research emphasized the importance of structure-activity relationship for medical chemistry and pharmaceutical science (Chiriapkin et al., 2021).

  • Anticonvulsant Activity and In Silico Studies : Schiff bases of 2-aminothiophenes were synthesized and their anticonvulsant activities evaluated. The study, which included in silico properties, found these compounds to have potential as anticonvulsant agents (Kunda et al., 2013).

Chemical Synthesis and Analysis

  • Novel Synthesis Methods : Research has been conducted on novel methods for generating selective ligands for the 5-HT3 receptor, starting from derivatives of 2-aminothiophene-3-carboxamide. This illustrates the compound's utility in synthesizing biologically active molecules (Ameen, 2006).

  • Dyeing Polyester Fibers : Studies have demonstrated the use of certain derivatives of 2-aminothiophene-3-carboxamide in synthesizing dyes for polyester fibers. These dyes also exhibited antioxidant, antitumor, and antimicrobial activities, suggesting their potential in various life applications (Khalifa et al., 2015).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it can be harmful if swallowed and may cause an allergic skin reaction.

properties

IUPAC Name

2-amino-5-methylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-3-2-4(5(7)9)6(8)10-3/h2H,8H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGHAYAFIHAXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50545299
Record name 2-Amino-5-methylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methylthiophene-3-carboxamide

CAS RN

51486-03-4
Record name 2-Amino-5-methylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-methylthiophene-3-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FC Wang, B Peng, SL Cao, HY Li, XL Yuan… - Bioorganic …, 2020 - Elsevier
… Heating propionaldehyde, 2-cyanoacetamide and elemental sulfur in the presence of triethylamine (TEA) in ethanol at 50–55 C for 4 h gave 2-amino-5-methylthiophene-3-carboxamide …
Number of citations: 15 www.sciencedirect.com

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